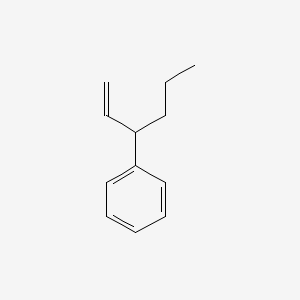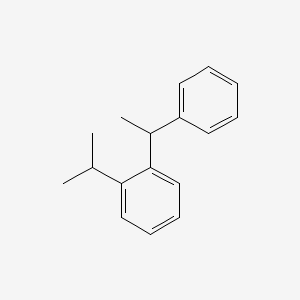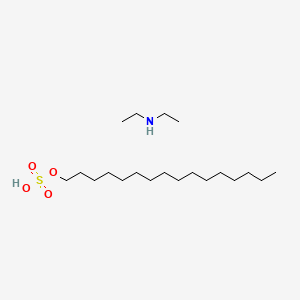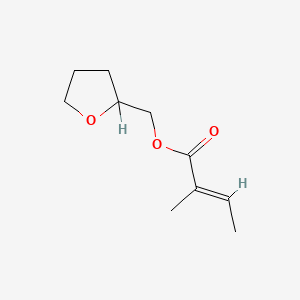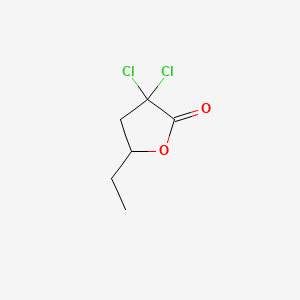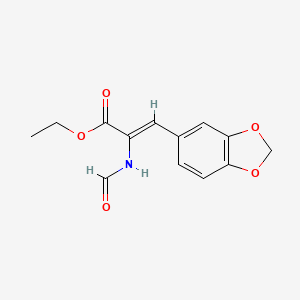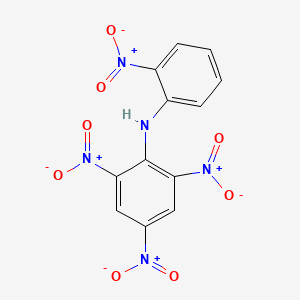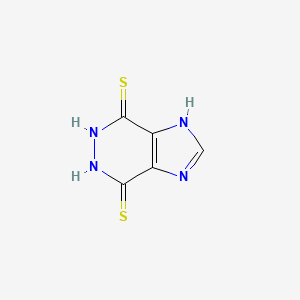
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol is a nitrogen-containing heterocyclic compound. It is characterized by its fused ring structure, which includes both imidazole and pyridazine rings. This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol can be synthesized through the reaction of pyridazine with hydrazine under acidic conditions . The reaction typically involves heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the fused heterocyclic ring system.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo-pyridazine derivatives.
Applications De Recherche Scientifique
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol exerts its effects involves interactions with various molecular targets. The compound can form strong ionic bonds, hydrogen bonds, and π–π interactions, which contribute to its high density and performance . These interactions enable the compound to modulate enzyme activities, inhibit specific pathways, and exhibit biological activities.
Comparaison Avec Des Composés Similaires
1H-Imidazo(4,5-d)pyridazine-2,4,7-triamine: This compound is similar in structure but contains additional amine groups, which can enhance its reactivity and biological activity.
Imidazo(1,2-a)pyridines: These compounds share the imidazole ring but differ in the position of the fused pyridine ring, leading to different chemical and biological properties.
Uniqueness: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol is unique due to its dithiol groups, which provide distinct reactivity and potential for forming strong interactions with various targets. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
5453-50-9 |
|---|---|
Formule moléculaire |
C5H4N4S2 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) |
Clé InChI |
UMLMHCCZHVRYNV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=S)NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



